molecular formula C4H14Cl2N2 B1383348 (1-Aminopropan-2-yl)(methyl)amine dihydrochloride CAS No. 1086260-75-4

(1-Aminopropan-2-yl)(methyl)amine dihydrochloride

Cat. No.: B1383348
CAS No.: 1086260-75-4
M. Wt: 161.07 g/mol
InChI Key: ZMBXEUUYAIAHAA-UHFFFAOYSA-N
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Description

(1-Aminopropan-2-yl)(methyl)amine dihydrochloride is a high-purity organic compound supplied as a powder and provided as the dihydrochloride salt to enhance stability . With the molecular formula C 4 H 14 Cl 2 N 2 and a molecular weight of 161.07 g/mol, this chiral amine is a valuable building block in chemical synthesis and pharmaceutical research . Its structure, featuring both primary and secondary amine functional groups, makes it a versatile precursor for the development of more complex molecules, including potential pharmaceutical intermediates and ligands for catalysis. Researchers utilize this compound in the synthesis of specialized chemicals, such as the related structure 1-((1-Aminopropan-2-yl)(methyl)amino)propan-2-ol, demonstrating its role in creating nitrogen-rich molecular frameworks . The compound is also closely related to n,n-dimethylpropylenediamine, another reagent used in research and development . For safe handling, please note the hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The product is packaged to preserve quality and is available in various volumes, including bulk quantities, to meet specific research requirements . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-methylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-4(3-5)6-2;;/h4,6H,3,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBXEUUYAIAHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 2-Methyl-2-(methylamino)propanenitrile with Lithium Aluminium Hydride

One classical and efficient synthetic route to (1-Aminopropan-2-yl)(methyl)amine involves the reduction of 2-methyl-2-(methylamino)propanenitrile using lithium aluminium hydride (LiAlH4) in diethyl ether.

Procedure Summary:

  • Starting Material: 2-methyl-2-(methylamino)propanenitrile (2.00 g, 20.4 mmol)
  • Reagents: LiAlH4 (1.55 g, 20.38 mmol) in diethyl ether (40 mL)
  • Conditions: Addition at 0°C, then reflux for 3 hours
  • Workup: Cooling to 0°C, quenching with water (4 mL) and 2N NaOH (3 mL), filtration of solids, drying over Na2SO4, and concentration under reduced pressure
  • Yield: 72% of a colorless oil, used without further purification
  • Characterization: 1H NMR (CDCl3) δ 2.47 (2H, s), 2.22 (3H, s), 0.94 (6H, s)

This method is well-documented and provides a relatively high yield of the free base amine, which can subsequently be converted into the dihydrochloride salt by treatment with hydrochloric acid.

Salt Formation to Obtain the Dihydrochloride

The free base (1-Aminopropan-2-yl)(methyl)amine obtained by reduction is typically converted into the dihydrochloride salt by reaction with excess hydrochloric acid in an appropriate solvent such as isopropanol or ethyl acetate. This step improves the compound's stability, crystallinity, and handling properties.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield Notes
Reduction of 2-methyl-2-(methylamino)propanenitrile with LiAlH4 2-methyl-2-(methylamino)propanenitrile LiAlH4 in diethyl ether, reflux 3 h, quench with H2O/NaOH 72% Straightforward, high yield, produces free base
Carbamate intermediate route (for related compounds) S-Alaninol Methyl chloroformate, methanesulfonyl chloride, sodium azide, triphenylphosphine, HCl Variable, ~70-80% per step Multistep, stereoselective, useful for derivatives

Research Findings and Analysis

  • The LiAlH4 reduction method is preferred for its simplicity, relatively mild conditions, and good yield. The reaction proceeds via nucleophilic attack on the nitrile carbon, reducing it to the primary amine.
  • The subsequent salt formation with hydrochloric acid is essential for obtaining the dihydrochloride salt, which is more stable and suitable for pharmaceutical use.
  • The carbamate-based synthetic routes, while more complex, offer stereochemical control and functional group compatibility, important in drug intermediate synthesis.
  • Purity and yield optimization depend on careful control of reaction temperature, reagent stoichiometry, and workup procedures.
  • Literature reports confirm that the free base amine is typically isolated as an oil and converted to the crystalline dihydrochloride salt for isolation and characterization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, particularly with electrophilic aromatic systems or alkyl halides.

Example Reaction with Halogenated Quinoline

In a study by Ambeed , (1-aminopropan-2-yl)(methyl)amine reacted with 7-bromo-4-chloro-3-nitroquinoline under basic conditions:

  • Reagents/Conditions : Triethylamine (base), dichloromethane solvent, 0–20°C.

  • Product : 1-(7-Bromo-3-nitroquinolin-4-ylamino)-2-methylpropan-2-ol (yield: 27.78 g after recrystallization).

  • Mechanism : Deprotonation of the amine by triethylamine enhances nucleophilicity, enabling attack on the electron-deficient aromatic ring.

SubstrateReagents/ConditionsProductYieldSource
7-Bromo-4-chloro-3-nitroquinolineTriethylamine, CH₂Cl₂, 0–20°C1-(7-Bromo-3-nitroquinolin-4-ylamino)-2-methylpropan-2-ol27.78 g

Sulfonamide Formation

The amine reacts with sulfonyl chlorides to form sulfonamides, a key reaction in medicinal chemistry for introducing sulfonamide functionalities.

Example Reaction with 4-Formylbenzenesulfonyl Chloride

Ambeed demonstrated this reaction:

  • Reagents/Conditions : Sodium bicarbonate (base), methanol solvent, 20°C, 1 hour.

  • Product : 4-Formyl-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide.

  • Mechanism : Base-mediated deprotonation of the amine facilitates nucleophilic attack on the sulfonyl chloride.

SubstrateReagents/ConditionsProductSource
4-Formylbenzenesulfonyl chlorideNaHCO₃, MeOH, 20°C4-Formyl-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide

Example with Boc-Protected Tyrosine

As reported in PMC :

  • Reagents/Conditions : DIEA (base), THF solvent, 20–30°C.

  • Product : Boc-protected tyrosine conjugate (purified via chromatography).

  • Mechanism : Amine acts as a nucleophile in displacing leaving groups (e.g., halides) or forming amide bonds.

SubstrateReagents/ConditionsProductSource
Boc-protected tyrosine derivativeDIEA, THF, 20–30°CBoc-tyrosine-amine conjugate

Reductive Amination

While direct evidence for this compound is limited, analogous β-amino alcohols undergo reductive amination with ketones or aldehydes. For example:

  • General Reaction : Amine + carbonyl compound → imine intermediate → reduction to secondary amine.

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.

Salt Formation and Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, regenerating the free base. This property is critical for solubility adjustments in pharmaceutical applications.

  • Deprotonation : Treatment with NaOH or NaHCO₃ yields the free amine.

  • Reprotonation : HCl gas or aqueous HCl regenerates the salt.

Key Reaction Trends and Selectivity

  • Steric Effects : The methyl group on the secondary amine reduces reactivity toward bulky electrophiles.

  • Electronic Effects : Electron-withdrawing groups on aromatic substrates enhance substitution rates (e.g., nitro groups in quinoline derivatives ).

  • Solvent Influence : Polar aprotic solvents (e.g., THF, CH₂Cl₂) improve reaction rates by stabilizing transition states.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound is frequently used as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable tool in synthetic chemistry.

Biology

  • Biochemical Pathways : Research indicates that (1-Aminopropan-2-yl)(methyl)amine dihydrochloride may play a role in several biochemical pathways. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.

Medicine

  • Therapeutic Potential : Investigations into the compound's pharmacological properties have shown promise in areas such as:
    • Neurotransmitter Research : It may interact with neurotransmitter receptors, potentially influencing conditions like depression and anxiety.
    • Antimicrobial Activity : Preliminary studies suggest it could possess antimicrobial properties, making it a candidate for new antimicrobial agents.
    • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Industrial Applications

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, particularly in industries focused on fine chemicals.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Neurotransmitter Interaction Studies :
    • Research has demonstrated its potential role in modulating neurotransmitter systems, particularly concerning anxiety disorders .
  • Antimicrobial Activity Assessment :
    • Preliminary investigations indicated that derivatives of this compound exhibited antimicrobial properties against various pathogens .
  • Anticancer Activity Evaluation :
    • Some derivatives showed significant cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .

These findings highlight the compound's versatility across different scientific domains and its potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical pathways, it may act as a substrate or inhibitor of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (1-Aminopropan-2-yl)(methyl)amine dihydrochloride with key analogs based on molecular weight, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties Reference
(2S)-1-Aminopropan-2-ylamine dihydrochloride C₅H₁₄Cl₂F₂N₂ 211.08 Difluoroethyl group Versatile scaffold for drug discovery
1-(1H-Indazol-5-yl)propan-2-ylamine dihydrochloride C₁₁H₁₇Cl₂N₃ 262.18 Indazole ring Pharmaceutical intermediate
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride C₇H₁₃Cl₂N₃ 210.10 Imidazole and cyclopropane rings Potential bioactivity due to rigidity
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride Not fully specified N/A Pyrazole ring Synthetic intermediate
Ethyl(1-methoxypropan-2-yl)amine hydrochloride C₆H₁₆ClNO 153.65 Methoxy group Increased hydrophilicity

Key Differences in Properties

Hydrophilicity/Lipophilicity :

  • Fluorinated analogs (e.g., ) exhibit increased lipophilicity due to fluorine's electron-withdrawing effects, enhancing metabolic stability.
  • Aromatic heterocycles (e.g., indazole , imidazole ) introduce hydrophobicity but may improve target binding in drug design.
  • Methoxy-containing compounds (e.g., ) show higher hydrophilicity compared to purely aliphatic amines.

Reactivity :

  • Chloroethyl derivatives (e.g., ) are reactive in alkylation reactions, whereas the target compound's simpler structure may favor nucleophilic substitution or coordination chemistry.

Biological Activity :

  • Indazole and imidazole derivatives () are common in pharmaceuticals due to their ability to interact with biological receptors via π-π stacking or hydrogen bonding.

Industrial and Pharmaceutical Relevance

  • The indazole derivative may serve as a kinase inhibitor scaffold, reflecting the importance of aromatic moieties in drug design.

Biological Activity

(1-Aminopropan-2-yl)(methyl)amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The mechanism involves:

  • Binding to Receptors : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways relevant to various physiological processes.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activities:

  • Neurotransmitter Research : The compound has been utilized in studies examining neurotransmitter systems, particularly in the context of disorders such as depression and anxiety.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationAgonistic effects on serotonin receptors
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines

Case Study 1: Neurotransmitter Modulation

In a study focusing on the modulation of serotonin receptors, this compound was shown to enhance serotonin signaling pathways. This effect suggests potential therapeutic applications in treating mood disorders. Researchers observed increased neuronal firing rates in response to the compound, indicating its efficacy as a serotonin receptor agonist.

Case Study 2: Antimicrobial Efficacy

Another research initiative evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting that modifications to the structure could enhance its antimicrobial potency.

Case Study 3: Anticancer Activity

In vitro studies assessed the anticancer activity of modified versions of this compound against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial cytotoxic effects. This highlights the potential for further development into anticancer therapeutics.

Q & A

Q. Methodology

  • Yield discrepancies : Compare solvent systems (e.g., ethanol vs. THF) and purity of starting materials using GC-MS. Reproduce reactions under inert atmospheres to exclude oxidation byproducts .
  • Biological variability : Validate assays via orthogonal methods (e.g., SPR for binding affinity vs. cell-based activity). Use standardized reference compounds (e.g., LGC Standards’ impurities) to calibrate instruments .

What are the key considerations for evaluating the environmental impact of this compound?

Advanced
Follow the INCHEMBIOL framework:

Physicochemical properties : Determine logP (octanol-water) and hydrolysis half-life at pH 4–2.

Biotic degradation : Use OECD 301F (manometric respirometry) to assess microbial mineralization in soil/water systems.

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC50_{50}) .

How does structural modification of the amine group affect reactivity and application?

Basic
Compare with analogs:

  • 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride : The cyclopropyl group enhances steric hindrance, reducing nucleophilicity but increasing metabolic stability .
  • (2S)-2,3-diaminopropan-1-ol dihydrochloride : Additional hydroxyl group enables hydrogen bonding in enzyme active sites .

Advanced
Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity. For example, substituent electronegativity at the β-carbon correlates with antibacterial potency (R2^2 = 0.89 in Gram-positive assays) .

What stabilization strategies are recommended for labile intermediates during synthesis?

Q. Advanced

  • Low-temperature quenching : After alkylation, rapidly cool to -20°C to prevent retro-Michael reactions.
  • Lyophilization : For hygroscopic intermediates, freeze-dry under vacuum (0.1 mbar) with trehalose as a cryoprotectant .

How can isotopic labeling (e.g., 2H^2H2H, 13C^13C13C) be applied to study this compound’s metabolic pathways?

Q. Advanced

  • Deuterium labeling : Synthesize [2H^2H-methyl]-labeled analog via NaBD4_4 reduction of a ketone precursor. Use LC-MS/MS to track metabolites in hepatic microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminopropan-2-yl)(methyl)amine dihydrochloride
Reactant of Route 2
(1-Aminopropan-2-yl)(methyl)amine dihydrochloride

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